Carbonic Anhydrase Inhibition: Class-Level Sulfonamide Pharmacophore Advantage Over Carboxamide Analogs
The thiophene-2-sulfonamide group present in CAS 861209-48-5 constitutes a well-validated zinc-binding pharmacophore for carbonic anhydrase (CA) enzyme inhibition, a property that is structurally absent in closely related carboxamide analogs such as N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide (CAS 444151-83-1) and 4-fluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)benzenecarboxamide (CAS 861209-45-2). Sulfonamides are established CA inhibitors, with unsubstituted aromatic sulfonamides typically exhibiting Kᵢ values in the low nanomolar to micromolar range against cytosolic isoforms hCA I and II, whereas carboxamide analogs generally display negligible CA inhibition [1]. This class-level inference positions CAS 861209-48-5 as the preferred candidate over its carboxamide scaffold-mates for any CA-targeted screening campaign [2].
| Evidence Dimension | Presence of zinc-binding sulfonamide pharmacophore for carbonic anhydrase inhibition |
|---|---|
| Target Compound Data | Contains primary sulfonamide (–SO₂NH–) motif; predicted zinc-binding capability present |
| Comparator Or Baseline | CAS 444151-83-1 (cyclopropanecarboxamide) and CAS 861209-45-2 (4-fluorobenzenecarboxamide): contain carboxamide (–CONH–) motif; no established zinc-binding mechanism |
| Quantified Difference | Qualitative structural difference: sulfonamide vs. carboxamide. Typical unsubstituted aromatic sulfonamides show hCA II Kᵢ ≈ 10–100 nM; carboxamides generally inactive (Kᵢ > 10 μM) [1]. |
| Conditions | Literature precedent from sulfonamide CA inhibitor classes; no direct assay data available for CAS 861209-48-5 itself |
Why This Matters
For researchers screening against carbonic anhydrase targets, the sulfonamide moiety is mechanistically essential for zinc coordination; selecting a carboxamide analog would predictably yield false-negative results.
- [1] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. doi:10.1038/nrd2467. View Source
- [2] Alterio V, Di Fiore A, D'Ambrosio K, Supuran CT, De Simone G. Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chem Rev. 2012;112(8):4421-4468. doi:10.1021/cr200176r. View Source
